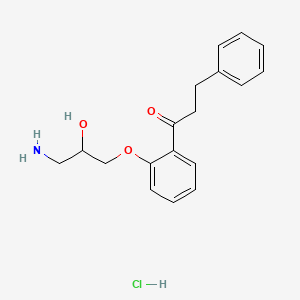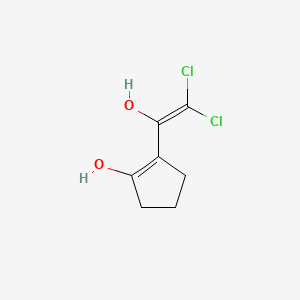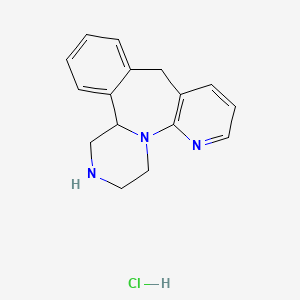
Ranitidine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ranitidine-d6 is used as an internal standard for the quantification of ranitidine by GC- or LC-MS . Ranitidine is a histamine H2 receptor antagonist .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results .Molecular Structure Analysis
Ranitidine is transported by wild-type OCT1 with a K_m of 62.9 μM and a v_max of 1125 pmol/min/mg protein . The structural flexibility of ranitidine is steered by the network of diverse intramolecular hydrogen bonds . The structural properties of the opened and folded ranitidine conformations were investigated . The geometry of the ranitidine molecule is mainly determined by the hydrogen bonds .Chemical Reactions Analysis
Advanced oxidation processes (AOPs) can effectively degrade ranitidine . Ranitidine may yield the probable carcinogen, N-Nitrosodimethylamine (NDMA) .Physical And Chemical Properties Analysis
The physico-chemical properties and compatibilities of ranitidine with pharmaceutical excipients were evaluated . The solvent composition and temperature strongly affect the measured and calculated properties .Applications De Recherche Scientifique
Recherche pharmaceutique
Ranitidine-d6 a été utilisé dans la recherche pharmaceutique pour étudier l'effet de différentes concentrations d'éther sulfobutyl de sodium-β-cyclodextrine (SBE-β-CD) sur l'absorption de la ranitidine . L'étude a révélé qu'une augmentation de la concentration de SBE-β-CD entraînait une diminution du coefficient de perméabilité apparente de la ranitidine .
Traitement de l'ulcère gastrique
Le chlorhydrate de ranitidine, qui peut être étudié en utilisant la this compound comme étalon interne, est largement utilisé dans le traitement des ulcères gastriques . C'est un antagoniste du récepteur H2 de l'histamine et il est couramment prescrit pour des affections telles que les ulcères duodénaux actifs, les ulcères gastriques, le syndrome de Zollinger-Ellison, le reflux gastro-œsophagien et l'œsophagite érosive .
Développement de systèmes de délivrance de médicaments gastro-rétentifs
Le chlorhydrate de ranitidine a été utilisé dans le développement de microsphères flottantes gastro-rétentives . Ces systèmes sont conçus pour rester dans l'estomac pendant une période prolongée, optimisant ainsi la délivrance contrôlée par voie orale des médicaments .
Quantification de la ranitidine
La this compound est utilisée comme étalon interne pour la quantification de la ranitidine . Cela se fait généralement à l'aide de la chromatographie en phase gazeuse ou de la spectrométrie de masse en chromatographie liquide (GC-MS ou LC-MS) .
Méthode d'indication de la stabilité
La this compound peut être utilisée dans le développement de méthodes d'indication de la stabilité . Par exemple, une méthode de chromatographie liquide haute performance (HPLC) en phase inverse avec gradient a été développée pour la détermination de la ranitidine en présence de ses impuretés, de ses produits de dégradation forcée et de substances placebo
Mécanisme D'action
Target of Action
Ranitidine-d6 primarily targets the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .
Mode of Action
This compound interacts with its targets by reversibly binding to the histamine H2 receptors . This binding inhibits the action of histamine, leading to a reduction in gastric acid secretion . This interaction results in a decrease in the volume and concentration of gastric acid, thereby reducing the symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Biochemical Pathways
This compound affects the biochemical pathway involving histamine and its action on the H2 receptors . By blocking these receptors, this compound inhibits the normal pathway of gastric acid secretion stimulated by histamine . This leads to a decrease in the production of gastric acid and pepsin, a digestive enzyme .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, about 50% of this compound is absorbed . It is distributed throughout the body but minimally penetrates the blood-brain barrier . This compound undergoes minor metabolism in the liver to form N-oxide, S-oxide, and N-desmethyl metabolites . About 30% of the drug is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . This leads to an improvement in the symptoms of conditions associated with excess gastric acid, such as heartburn and acid indigestion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitrate ions, the acidity of the environment, and nitrate contamination of pharmaceutical excipients can affect the production of N-nitrosodimethylamine, a probable human carcinogen, in this compound . Temperature is another factor that can influence the stability of this compound . Therefore, these factors should be carefully controlled during the manufacturing and storage of this compound to ensure its safety and efficacy.
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Ranitidine is a histamine-2 (H2) blocker, which decreases the amount of acid created by the stomach. In September 2019, the drug was recalled due to impurities N-nitrosodimethylamine (NDMA) by the Food and Drug Administration (FDA), European Medicines Agency (EMA), and Health Canada . The effects of the frequent OCT1 polymorphisms on ranitidine pharmacokinetics in humans remain to be analyzed .
Analyse Biochimique
Biochemical Properties
Ranitidine-d6, like its non-deuterated counterpart, interacts with histamine H2 receptors . It reverses histamine-induced relaxation of isolated rat uterine horn and histamine-induced increases in contraction frequency in isolated guinea pig right atrium .
Cellular Effects
This compound, by virtue of its antagonistic action on histamine H2 receptors, influences cell function by modulating the effects of histamine, a key signaling molecule involved in numerous cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to histamine H2 receptors, thereby inhibiting the action of histamine . This results in changes in cell signaling and gene expression related to the effects of histamine .
Metabolic Pathways
This compound, like Ranitidine, is likely to be involved in metabolic pathways related to the metabolism of histamine, given its role as a histamine H2 receptor antagonist .
Propriétés
IUPAC Name |
(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUWOKSQNHOCA-RUESZMOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)



